molecular formula C9H15N3O B13240006 1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine

1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine

Cat. No.: B13240006
M. Wt: 181.23 g/mol
InChI Key: KIJUVFXYFIUKHM-UHFFFAOYSA-N
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Description

1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is a bicyclic heterocyclic compound featuring a fused pyrano-imidazole core with a propyl substituent at the 1-position and an amine group at the 2-position.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-propyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine

InChI

InChI=1S/C9H15N3O/c1-2-4-12-8-3-5-13-6-7(8)11-9(12)10/h2-6H2,1H3,(H2,10,11)

InChI Key

KIJUVFXYFIUKHM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(COCC2)N=C1N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a propylamine derivative with a pyranoimidazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired product .

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 2 undergoes alkylation with alkyl halides or sulfates under basic conditions. This reaction modifies the compound’s electronic properties and solubility.

Reactants Conditions Products
Methyl iodideK₂CO₃, DMF, 60°C, 6 hoursN-Methyl derivative
Ethyl bromoacetateTriethylamine, THF, refluxEthyl ester-functionalized imidazole

Alkylation typically proceeds via nucleophilic substitution, with yields ranging from 65–80% depending on steric and electronic factors.

Acylation Reactions

The amine group reacts with acyl chlorrides or anhydrides to form amides, enhancing stability for pharmaceutical applications.

Reactants Conditions Products
Acetyl chloridePyridine, CH₂Cl₂, 0°C→RTN-Acetylated derivative
Benzoyl chlorideDMAP, TEA, DCM, 24 hoursBenzamide analog

Acylation occurs regioselectively at the 2-amine position without affecting the pyran ring.

Condensation Reactions

The compound participates in Schiff base formation with aldehydes, enabling coordination chemistry applications.

Reactants Conditions Products
4-NitrobenzaldehydeEtOH, Δ, 12 hoursImine-linked nitroaryl complex
SalicylaldehydeMgSO₄, CHCl₃, catalytic AcOHChelating ligand with phenolic moiety

These reactions exploit the nucleophilic amine to form stable C=N bonds.

Acid-Induced Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl/H₂SO₄), the pyran ring undergoes cleavage, yielding linear intermediates.

Conditions Products Applications
6M HCl, reflux, 3 hoursPropylimidazole diamine derivativePrecursor for polycyclic heterocycles
H₂SO₄ (conc.), 100°CSulfonated open-chain compoundFunctional materials synthesis

Ring-opening mechanisms involve protonation of the oxygen atom followed by nucleophilic attack.

Salt Formation

The amine forms stable hydrochloride salts, improving crystallinity for characterization:

C9H15N3O+HClC9H16ClN3O\text{C}_9\text{H}_{15}\text{N}_3\text{O}+\text{HCl}\rightarrow \text{C}_9\text{H}_{16}\text{ClN}_3\text{O}

This protonation reaction occurs quantitatively in ethanolic HCl at room temperature .

Catalytic Hydrogenation

Though not explicitly documented for this compound, analogous imidazole derivatives undergo pyran ring hydrogenation under H₂/Pd-C, suggesting potential applicability for saturation studies.

Scientific Research Applications

1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine differ primarily in their 1-position substituents. Below is a detailed comparison based on substituent effects, molecular properties, and available

Table 1: Comparative Analysis of Pyrano-Imidazol-2-amine Derivatives

Compound Name (Substituent) Molecular Formula (Free Base) Molecular Weight (Free Base, g/mol) Key Properties/Data Commercial Availability
1-Methyl-... (Methyl) C₈H₁₂N₃O 166.20 - Hydrochloride salt: MW 189.6 g/mol .
- Discontinued commercially, indicating limited stability or demand .
Discontinued (Biosynth)
1-Ethyl-... (Ethyl) C₉H₁₄N₃O 180.23 - Hydrochloride salt: CAS 2172030-92-9 .
- Synthesis likely involves alkylation or cyclopropane ring-opening analogs .
Available upon inquiry
1-Cyclopropyl-... (Cyclopropyl) C₉H₁₂N₃O 178.22 - Hydrochloride salt: MW 215.68 g/mol ; stable at room temperature .
- Produced by Enamine Ltd., highlighting industrial relevance .
Available (Enamine Ltd.)
1-Propyl-... (Propyl; Target Compound) C₁₀H₁₆N₃O 194.25 (estimated) - Propyl chain increases lipophilicity (logP ~1.2 estimated) vs. methyl (logP ~0.5).
- Likely synthesized via methods analogous to .
Custom synthesis (no direct evidence)

Key Observations

Cyclopropyl’s rigid ring may balance lipophilicity and steric effects . Stability: Cyclopropyl derivatives are commercially available and stable at room temperature , whereas methyl analogs are discontinued, possibly due to instability or synthesis challenges .

Biological Activity: While direct data for the propyl variant are lacking, imidazolone derivatives (e.g., 7,7-diphenyl-1,2-dihydroimidazo-triazinones) exhibit antifungal and antibacterial activities . Substituent size and polarity may modulate these effects; for example, bulkier groups like cyclopropyl could hinder target binding compared to linear alkyl chains.

Synthetic Routes: Analogous compounds are synthesized via reactions of hydrazinyl intermediates with hydrazonoyl halides or active methylene compounds . The propyl variant may require propyl-substituted starting materials or post-synthetic alkylation.

Commercial and Research Relevance :

  • Cyclopropyl and ethyl derivatives are more commonly available, suggesting their utility as building blocks in medicinal chemistry . The propyl variant’s absence from catalogs implies it may serve niche research purposes.

Research Findings and Data Gaps

  • Antifungal Potential: Imidazolone-triazinone hybrids (e.g., from ) show moderate antifungal activity against Candida albicans (MIC 32–64 µg/mL) . Propyl derivatives could be tested similarly to assess enhanced efficacy.
  • Structural Insights: The pyrano[3,4-d]imidazole core in (CID 82418259) shares conformational similarities with the target compound, suggesting conserved reactivity patterns .
  • Data Limitations: No direct melting points, spectral data, or bioactivity results are available for the propyl compound. Future studies should prioritize these analyses.

Biological Activity

1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is characterized by a pyrano-imidazole framework. Its molecular formula is C9H16ClN3OC_9H_{16}ClN_3O, and it has a molecular weight of approximately 201.69 g/mol. The compound is typically available in hydrochloride form (CAS Number: 2225141-95-5) and has a purity of 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related imidazole derivatives. For instance, several derivatives have demonstrated significant activity against various pathogens. While specific data on 1-propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is limited, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that 1-propyl derivatives may also exhibit comparable antimicrobial properties.

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays have revealed that certain derivatives can inhibit the growth of cancer cell lines effectively. For example, compounds derived from imidazole frameworks exhibited IC50 values ranging from 0.01 μM to 42.30 μM against various cancer cell lines such as MCF7 and NCI-H460 . Although direct studies on 1-propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine are scarce, its structural similarity to these active compounds implies potential anticancer activity.

The biological activity of imidazole derivatives often involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole compounds act as inhibitors of key enzymes involved in cancer proliferation and microbial resistance.
  • Disruption of Cell Membranes : Some derivatives compromise the integrity of microbial cell membranes leading to cell death.
  • Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells through various signaling pathways.

Q & A

Q. How can researchers optimize the synthetic yield of 1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine?

Methodological Answer: To optimize synthetic yield, focus on reaction conditions such as solvent choice, temperature, and catalyst loading. For example, and highlight refluxing in xylene (10 mL) for 25–30 hours as critical for cyclization reactions in similar fused-ring heterocycles. Purification via recrystallization (e.g., methanol) or column chromatography can improve purity to >98% .

Parameter Optimal Condition Impact on Yield
SolventXyleneEnhances cyclization
Reaction Time25–30 hoursEnsures completion
Purification MethodRecrystallization (methanol)Increases purity to >98%

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Use a combination of 1H^1H NMR and LCMS. provides a detailed 1H^1H NMR profile (400 MHz, DMSO-d6) with key peaks: δ 11.55 (s, 1H, NH), 8.63 (s, 1H, pyrano-H), and 1.38 (d, 3H, propyl-CH3). LCMS (ESIMS m/z: 392.2) and HPLC (98.67% purity) are essential for validating molecular weight and purity .

Q. How should researchers assess the compound’s stability under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC over 24–72 hours. suggests avoiding in vivo applications if instability is observed in vitro, as seen with related imidazole derivatives in DMSO-based assays .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Apply 2D NMR techniques (e.g., COSY, HSQC) to resolve ambiguities. For example, used 1H^1H-13C^13C correlation spectroscopy to assign quinazoline-imidazole hybrid structures. Cross-validate with computational methods (DFT-based NMR prediction) to align experimental and theoretical data .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

Methodological Answer: Use a combination of in silico docking (e.g., AutoDock Vina) and functional assays. outlines steps for antimicrobial evaluation: (i) synthesize derivatives with variable substituents, (ii) test against Gram-positive/negative bacteria via MIC assays, and (iii) correlate electronic properties (Hammett constants) with activity .

Q. What strategies are effective for analyzing conflicting bioactivity data across structurally similar analogs?

Methodological Answer: Employ multivariate statistical analysis (e.g., PCA or PLS-DA) to identify structural descriptors (logP, polar surface area) influencing activity. emphasizes revisiting synthetic protocols (e.g., amine coupling efficiency) to rule out impurities as confounding factors .

Theoretical and Experimental Design

Q. How should a theoretical framework be selected for studying this compound’s reactivity?

Methodological Answer: Align with conceptual frameworks like Frontier Molecular Orbital (FMO) theory to predict regioselectivity in electrophilic substitutions. and stress linking mechanistic hypotheses to established theories (e.g., nucleophilic attack at the pyrano C-4 position) to guide experimental validation .

Q. What experimental design principles apply to comparative studies of this compound’s derivatives?

Methodological Answer: Adopt a between-subjects design ( ) with controlled variables (e.g., substituent electronegativity). For example:

  • Control Group: Parent compound (no substituents).
  • Test Groups: Derivatives with electron-withdrawing/donating groups.
  • Metrics: Reactivity (kinetic studies) and bioactivity (IC50 values) .

Data Analysis and Validation

Q. How can researchers address discrepancies between computational and experimental solubility data?

Methodological Answer: Re-evaluate force field parameters in molecular dynamics simulations. notes limitations of DMSO-based solubility assays; instead, use shake-flask methods with UV-Vis quantification for aqueous solubility .

Q. What validation criteria are critical for ensuring reproducibility in synthetic protocols?

Methodological Answer: Follow the "3Rs" framework:

  • Replicate: Independent synthesis by two researchers.
  • Report: Detailed procedural logs (e.g., ’s 30-hour reflux step).
  • Reference: Cross-check with databases like PubChem (e.g., ’s PubChem ID 908064) .

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